molecular formula C19H23N3O B5054142 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B5054142
M. Wt: 309.4 g/mol
InChI Key: ZBMPCDSNUHYTMQ-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the preparation of a substituted phenylhydrazine, followed by its condensation with a suitable β-diketone to form the pyrazole ring. Subsequent steps involve the formation of the pyrimidine ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of high-throughput reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one apart is its specific substitution pattern and the resulting unique biological and chemical properties.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-5-6-15-11-18(23)22-17(20-15)12-16(21-22)13-7-9-14(10-8-13)19(2,3)4/h7-12,21H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMPCDSNUHYTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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